3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Beschreibung
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4/c12-9-4-2-1-3-8(9)11-15-14-10-7-13-5-6-16(10)11/h1-4,13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBJGVGSJHDEOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C3=CC=CC=C3F)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H11FN4
- Molecular Weight : 220.23 g/mol
- CAS Number : 1159530-94-5
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The specific synthetic routes can vary significantly based on the desired purity and yield.
Antimicrobial Activity
Research has indicated that derivatives of triazolo[4,3-a]pyrazine exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various triazolo derivatives against Gram-positive and Gram-negative bacteria. Among them, certain compounds showed moderate to good activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
Table 1: Antibacterial Activity of Selected Triazolo Derivatives
| Compound | MIC against Staphylococcus aureus (µg/mL) | MIC against Escherichia coli (µg/mL) |
|---|---|---|
| Compound 2e | 32 | 16 |
| Ampicillin | 16 | 8 |
Anticancer Activity
The compound has also been studied for its anticancer properties. Notably, derivatives bearing a 4-oxo-pyridazinone moiety showed promising results against various cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) with IC50 values indicating potent inhibition of cell growth. For instance, compound 22i demonstrated IC50 values of 0.83 µM for A549 and 0.15 µM for MCF-7 cells .
Table 2: Anticancer Activity of Selected Triazolo Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 22i | A549 | 0.83 |
| Compound 22i | MCF-7 | 0.15 |
| Compound 22i | HeLa | 2.85 |
The biological activity of triazolo derivatives is often attributed to their ability to interact with key cellular targets such as DNA gyrase and topoisomerase IV in bacteria, disrupting DNA replication and transcription processes . In cancer cells, these compounds may induce apoptosis via mitochondrial pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2 .
Case Studies
- Antibacterial Study : A series of triazolo derivatives were synthesized and tested for antibacterial activity using the microbroth dilution method. The results indicated that modifications at specific positions on the triazolo ring significantly affected antibacterial potency.
- Anticancer Study : In vitro studies on colon cancer cell lines demonstrated that certain derivatives not only inhibited cell proliferation but also triggered apoptosis through caspase activation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent-Driven Activity and Physicochemical Properties
The triazolo-pyrazine core allows for versatile modifications. Below is a comparative analysis of key derivatives:
Physicochemical and Structural Insights
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-(2-fluorophenyl)-triazolo-pyrazine derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of hydrazine intermediates with substituted pyrazines. For example, tert-butyl-protected intermediates can be deprotected using HCl in ethanol (yield: 61% after chromatography) . Optimizing solvent choice (e.g., DCM or DMF) and stoichiometric ratios of reagents (e.g., 1.25M HCl in EtOH) improves purity. Post-synthesis purification via silica gel chromatography (10% MeOH in DCM) is critical for isolating the desired product .
Q. How can researchers validate the structural integrity of synthesized 3-(2-fluorophenyl)-triazolo-pyrazine compounds?
- Methodological Answer : Use a combination of LC-MS (for molecular weight confirmation), / NMR (to verify substituent positions), and IR spectroscopy (to identify functional groups). For example, reverse-phase HPLC with a C18 column (mobile phase: 5:95 ACN:HO with 0.1% HPO; flow rate: 1 mL/min) provides retention time data for consistency checks .
Q. What analytical techniques are recommended for quantifying trace impurities, such as nitroso derivatives, in this compound?
- Methodological Answer : Ultraperformance liquid chromatography (UPLC) coupled with triple quadrupole mass spectrometry (MS/MS) achieves sensitivity down to 37 ng/day for genotoxic nitroso impurities (e.g., 7-nitroso derivatives). Method validation should include spike-recovery experiments and calibration curves using reference standards like ACI 191425 .
Advanced Research Questions
Q. How do structural modifications (e.g., urea/thiourea derivatives) influence the antimicrobial activity of 3-(2-fluorophenyl)-triazolo-pyrazine?
- Methodological Answer : Synthesize derivatives via coupling reactions (e.g., 3-fluoro-4-formylbenzoyl chloride with the triazolo-pyrazine core) . Evaluate antimicrobial efficacy using MIC assays against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans). Thiourea derivatives often show superior activity (MIC: 6.25–25.0 µg/mL) due to enhanced hydrogen bonding .
Q. What computational approaches are suitable for studying the binding interactions of this compound with biological targets (e.g., PARP-1 or BRD4)?
- Methodological Answer : Perform molecular docking using software like AutoDock Vina with crystal structures of target proteins (e.g., PARP-1: PDB 5DS3). Prioritize compounds with binding energies ≤ -8.1 kcal/mol and validate via molecular dynamics simulations to assess stability in the active site .
Q. How does oxidative stress impact the stability of 3-(2-fluorophenyl)-triazolo-pyrazine, and what degradation products form under accelerated conditions?
- Methodological Answer : Expose the compound to ROS-generating systems (e.g., HO/Fe) and monitor degradation via LC-MS. Key degradants include cleaved fragments like (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and oxidized triazolopyrazine derivatives. Use HDCFDA assays to quantify intracellular ROS levels during stability studies .
Q. What strategies mitigate the risk of nitrosamine impurity formation during large-scale synthesis?
- Methodological Answer : Replace amine-containing reagents with non-nitrosatable alternatives (e.g., tert-butyl carbamates) and implement strict control of reaction pH/temperature. Post-synthesis purification via activated charcoal filtration reduces residual nitrosamine levels below the EMA threshold of 37 ng/day .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
